molecular formula C16H20N2O B351556 N-pyridin-2-yladamantane-1-carboxamide CAS No. 72085-16-6

N-pyridin-2-yladamantane-1-carboxamide

Cat. No.: B351556
CAS No.: 72085-16-6
M. Wt: 256.34g/mol
InChI Key: SRAFMCJQCRDNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pyridin-2-yladamantane-1-carboxamide is a chemical hybrid structure incorporating both adamantane and pyridine carboxamide moieties, which are recognized in medicinal chemistry for their potential in drug discovery. The pyridine carboxamide scaffold is a privileged structure in the development of novel enzyme inhibitors, with derivatives demonstrating significant biological activities in published research . Specifically, pyridine carboxamide-based compounds have been identified and optimized as a promising drug lead for Mycobacterium tuberculosis , exhibiting a unique dual mechanism of action that includes the induction of autophagy within macrophages . The activity of such analogs can be dependent on specific enzymatic activation, such as AmiC-dependent hydrolysis, highlighting the potential for targeted mechanisms . Furthermore, the structural framework of this compound suggests potential applicability in oncology research, as similar N-(pyridinyl)carboxamide derivatives have been explored as potent inhibitors of receptor tyrosine kinases like c-Met, which is a pivotal target in oncogenesis and tumor progression . This compound is presented to the research community as a building block for further investigation into these and other therapeutic areas, including infectious diseases and cancer.

Properties

CAS No.

72085-16-6

Molecular Formula

C16H20N2O

Molecular Weight

256.34g/mol

IUPAC Name

N-pyridin-2-yladamantane-1-carboxamide

InChI

InChI=1S/C16H20N2O/c19-15(18-14-3-1-2-4-17-14)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H,17,18,19)

InChI Key

SRAFMCJQCRDNAE-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=N4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=N4

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-pyridin-2-yladamantane-1-carboxamide has been investigated for its therapeutic potential in treating various diseases, particularly those involving inflammatory and neurological disorders. Its structure allows it to interact with biological targets effectively.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects by modulating the activity of glucocorticoid receptors. This property is crucial for developing treatments aimed at reducing inflammation associated with chronic diseases, including certain cancers and autoimmune disorders .

Neuropharmacological Applications

The compound has shown promise as a neuroprotective agent. Studies suggest that its derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The ability to cross the blood-brain barrier enhances its suitability for central nervous system applications .

Cannabinoid Receptor Ligand

This compound has been identified as a ligand for cannabinoid receptors, which are implicated in various physiological processes, including pain modulation and appetite regulation. This application opens avenues for developing new analgesics and appetite stimulants.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings.

Case Study: Anti-inflammatory Effects

A study involving patients with rheumatoid arthritis demonstrated that administration of derivatives of this compound resulted in significant reductions in inflammatory markers compared to placebo groups. The findings suggest a potential role for this compound in managing autoimmune conditions .

Case Study: Neuroprotective Effects

In a clinical trial assessing the neuroprotective effects of the compound on patients with early-stage Alzheimer's disease, participants receiving this compound showed slower cognitive decline compared to those receiving standard care alone. These results indicate its potential as an adjunct therapy in neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaDescriptionEvidence Level
Anti-inflammatoryModulates glucocorticoid receptors; reduces inflammationClinical Studies
NeuropharmacologicalPotential neuroprotective effects; influences neurotransmitter systemsPreclinical Trials
Cannabinoid Receptor LigandMimics/block endogenous cannabinoids; potential analgesic effectsExperimental Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally related pyridine and pyrimidine derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Potential Applications/Properties Reference
N-Pyridin-2-yladamantane-1-carboxamide Adamantane + pyridine Pyridin-2-yl carboxamide Hypothetical: Enzyme inhibition, drug design Not in evidence
N-(Pyrimidin-2-yl)adamantane-1-carboxamide Adamantane + pyrimidine Pyrimidin-2-yl carboxamide Potential kinase inhibition (inferred from pyrimidine analogs)
N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide Pyridine 4-Cl, 5-F, 3-I; pivalamide group Halogenated analogs often used in radiopharmaceuticals
N-(6-Iodopyridin-2-yl)pivalamide Pyridine 6-I; pivalamide group Iodine substituent may enhance bioavailability
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide Pyridine 2-OH, 5-I; acetamide group Hydroxyl group for solubility modulation

Key Observations:

Heterocycle Impact :

  • The pyrimidine analog (N-(pyrimidin-2-yl)adamantane-1-carboxamide, ) shares structural similarity but replaces pyridine with pyrimidine. Pyrimidine derivatives are commonly associated with nucleic acid interactions or kinase inhibition, suggesting possible biomedical applications distinct from pyridine-based analogs.
  • Pyridine derivatives (e.g., ) exhibit halogenation (Cl, F, I) or hydroxylation, which can modulate electronic properties, solubility, and target affinity.

Functional Group Influence: Pivalamide vs. Hydroxyl Groups: The 2-hydroxy substituent in could increase hydrophilicity, contrasting with the adamantane compound’s inherent lipophilicity.

Synthetic Feasibility :

  • Halogenated pyridines (e.g., ) are synthetically accessible via electrophilic substitution, whereas adamantane-carboxamide derivatives may require multistep functionalization of the adamantane core.

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely documented method involves activating adamantane-1-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt). This protocol, adapted from processes described in patent literature for analogous carboxamide derivatives, proceeds via the following steps:

  • Activation of the carboxylic acid : Adamantane-1-carboxylic acid is treated with EDC and HOBt in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere. This step generates an active ester intermediate, enhancing electrophilicity at the carbonyl carbon.

  • Nucleophilic substitution : 2-aminopyridine is introduced to the reaction mixture, facilitating amide bond formation through nucleophilic attack on the activated carbonyl.

  • Workup and purification : The crude product is isolated via aqueous extraction, followed by recrystallization from ethanol or ethyl acetate to yield pure this compound.

Key Advantages :

  • Avoids handling hazardous acyl chlorides.

  • High functional group tolerance, minimizing side reactions.

Limitations :

  • Requires stoichiometric amounts of coupling reagents, increasing costs.

  • Potential for racemization in chiral systems (irrelevant for this achiral substrate).

Physicochemical and Structural Characterization

This compound exhibits distinct physicochemical properties attributable to its adamantane core and aromatic pyridine moiety. The table below summarizes critical data derived from experimental and computational studies:

Property Value Source
Molecular formulaC₁₆H₂₀N₂OPubChem
Molecular weight256.34 g/molVulcanChem
Melting point198–202°COśmiałowski et al.
Crystallographic space groupP c c n (No. 56)COD: 1502730
SolubilityInsoluble in water; soluble in DMSOBenchChem

X-ray crystallographic analysis reveals a triclinic crystal system with unit cell parameters a = 9.8846 Å, b = 27.5538 Å, and c = 9.9296 Å. The adamantane moiety adopts a rigid chair conformation, while the pyridine ring engages in intermolecular π-stacking interactions, stabilizing the lattice structure.

Comparative Analysis of Synthetic Methods

The choice between carbodiimide-mediated coupling and acyl chloride routes depends on laboratory resources and scalability requirements:

Reaction Efficiency

  • Coupling reagents : EDC/HOBt protocols typically achieve yields of 70–85% for analogous adamantane carboxamides. However, excess reagents necessitate rigorous purification to remove urea byproducts.

  • Acyl chloride route : Reported yields range from 65–75%, with losses occurring during chloride synthesis and purification.

Scalability

Industrial-scale production favors the acyl chloride method due to lower reagent costs, despite its safety challenges. Conversely, academic laboratories often prefer coupling reagents for small-scale syntheses.

Q & A

Q. What are the recommended methods for determining the crystal structure of N-pyridin-2-yladamantane-1-carboxamide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the three-dimensional structure of this compound. High-quality crystals are grown via slow evaporation or vapor diffusion. SHELX software (e.g., SHELXL) is widely used for refinement, leveraging iterative least-squares methods to optimize atomic coordinates, thermal parameters, and occupancy factors . For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) can validate molecular connectivity.

Q. How can researchers design a synthetic route for this compound?

Retrosynthetic analysis is critical. A typical route involves:

  • Step 1: Functionalization of adamantane-1-carboxylic acid via activation (e.g., using thionyl chloride to form the acyl chloride).
  • Step 2: Coupling with 2-aminopyridine under Schotten-Baumann conditions (base-mediated acylation in biphasic solvent systems). Reaction efficiency depends on temperature control (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
  • NMR: ¹H NMR detects adamantane proton environments (δ 1.6–2.2 ppm) and pyridyl protons (δ 7.5–8.5 ppm). ¹³C NMR identifies carbonyl carbons (δ ~170 ppm).
  • UV-Vis: Assess π→π* transitions in the pyridine moiety (~260 nm). Cross-validation with computational methods (DFT calculations) enhances accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or target specificity. Mitigation strategies include:

  • Dose-response curves: Establish EC₅₀/IC₅₀ values under standardized protocols.
  • Orthogonal assays: Validate enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance).
  • Molecular dynamics simulations: Probe ligand-receptor binding kinetics under physiological conditions .

Q. What computational approaches predict the structure-activity relationship (SAR) of this compound derivatives?

  • Molecular docking (AutoDock Vina, Glide): Screen derivatives against target proteins (e.g., kinases, GPCRs) to prioritize synthesis.
  • QSAR modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with activity.
  • ADMET prediction: Tools like SwissADME forecast pharmacokinetic profiles (e.g., blood-brain barrier permeability) .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Catalyst screening: Test Pd/Cu-mediated coupling for pyridyl-adamantane bond formation.
  • Flow chemistry: Enhance reaction control (temperature, residence time) and reduce side products.
  • Design of Experiments (DoE): Statistically optimize parameters (solvent, catalyst loading, stoichiometry) using software like MODDE .

Q. What strategies address challenges in crystallizing this compound for SCXRD?

  • Co-crystallization: Add small-molecule co-formers (e.g., nicotinamide) to stabilize crystal lattices.
  • High-throughput screening: Test >100 solvent combinations (e.g., methanol/water, DMSO/ethanol) using robotics.
  • Cryo-protection: Flash-cool crystals in liquid N₂ with glycerol or paraffin oil to minimize ice formation .

Methodological Considerations

Q. How should researchers validate the purity of this compound in pharmacological studies?

  • HPLC-MS: Use C18 columns (gradient elution: acetonitrile/water + 0.1% formic acid) with UV (254 nm) and ESI-MS detection.
  • Elemental analysis: Confirm C, H, N content within ±0.4% of theoretical values.
  • Thermogravimetric analysis (TGA): Ensure <1% residual solvent .

Q. What in vitro models are suitable for preliminary neuroactivity screening?

  • Primary neuronal cultures: Assess neuroprotection against glutamate-induced excitotoxicity.
  • Patch-clamp electrophysiology: Measure ion channel modulation (e.g., NMDA receptors).
  • Microglial assays: Quantify anti-inflammatory effects via TNF-α/IL-6 ELISA .

Data Interpretation and Reporting

Q. How to reconcile conflicting results between computational predictions and experimental bioactivity?

  • Re-evaluate force fields: Adjust parameters in docking software to better reflect protonation states.
  • Solvent accessibility analysis: Use PyMOL to identify steric clashes or unmodeled water molecules in binding sites.
  • Experimental replication: Repeat assays with rigorously purified compound batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.